1-(4-(Quinazolin-4-yloxy)phenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-quinazolin-4-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-6-8-13(9-7-12)20-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPRLRYHFXXRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Starting Materials :
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4-Chloroquinazoline (or 4-fluoroquinazoline)
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4-Hydroxyphenyl ethanone
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Conditions :
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Base: Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
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Solvent: Dry acetone or dimethylformamide (DMF)
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Temperature: Reflux (80–100°C)
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Duration: 10–24 hours
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Mechanistic Overview :
The base deprotonates the phenolic hydroxyl group of 4-hydroxyphenyl ethanone, generating a phenoxide ion. This nucleophile attacks the electron-deficient C4 position of the halogenated quinazoline, displacing the halide (Cl or F) to form the ether bond. -
Yield Optimization :
Characterization Data
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IR Spectroscopy : Absorption bands at 1685–1695 cm<sup>-1</sup> (C=O stretch of ethanone) and 1240–1260 cm<sup>-1</sup> (C-O-C ether linkage).
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<sup>1</sup>H-NMR : A singlet at δ 2.55 ppm (3H, COCH<sub>3</sub>) and aromatic protons between δ 7.20–8.90 ppm.
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction offers a robust alternative for ether synthesis, particularly when traditional S<sub>N</sub>Ar is hindered by poor leaving-group reactivity. This method is effective for coupling quinazolin-4-ol with 4-hydroxyphenyl ethanone.
Reaction Protocol
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Reagents :
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Quinazolin-4-ol
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4-Hydroxyphenyl ethanone
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Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
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Triphenylphosphine (PPh<sub>3</sub>)
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Conditions :
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Duration: 12–24 hours
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Mechanistic Overview :
DEAD/DIAD and PPh<sub>3</sub> generate a reactive phosphonium intermediate, facilitating the coupling of the quinazoline hydroxyl group with the phenolic oxygen of 4-hydroxyphenyl ethanone. This method avoids harsh bases and high temperatures. -
Yield Optimization :
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Stoichiometric DEAD/PPh<sub>3</sub> (1:1 molar ratio) ensures complete conversion.
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Anhydrous conditions prevent side reactions.
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Characterization Data
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<sup>13</sup>C-NMR : Signals at δ 168.5 ppm (C=O) and δ 154.2 ppm (C-O-C).
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Mass Spectrometry : [M + H]<sup>+</sup> peak at m/z 307.1 (calculated for C<sub>17</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>).
Microwave-Assisted Synthesis for Rapid Etherification
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is adapted from protocols for structurally related quinazoline derivatives.
Reaction Protocol
-
Starting Materials :
-
4-Chloroquinazoline
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4-Hydroxyphenyl ethanone
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-
Conditions :
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Base: K<sub>2</sub>CO<sub>3</sub>
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Solvent: Ethanol-THF (1:1 v/v)
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Microwave Power: 300 W
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Temperature: 100°C
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Duration: 1 hour
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Advantages :
Characterization Data
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| S<sub>N</sub>Ar | 70–75 | 24 | Low | High |
| Mitsunobu | 85–90 | 12 | High | Moderate |
| Microwave-Assisted | 80–85 | 1 | Medium | High |
| Ullmann Coupling | 65–70* | 24 | Medium | Moderate |
*Estimated based on analogous reactions.
Critical Discussion of Byproducts and Purification
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S<sub>N</sub>Ar : Common byproducts include unreacted haloquinazoline and diaryl ethers. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.
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Mitsunobu : Triphenylphosphine oxide is removed by filtration through celite.
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Microwave : Minimal byproducts; recrystallization from ethanol achieves >95% purity .
Chemical Reactions Analysis
1-(4-(Quinazolin-4-yloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
2.1.1. Quinoline vs. Quinazoline Derivatives
- 1-(4-(Quinolin-8-ylamino)phenyl)ethanone (): Replacing quinazoline with quinoline reduces the number of nitrogen atoms in the heterocycle, altering electronic properties and hydrogen-bonding capacity. This compound demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli, highlighting the role of the quinoline-amino group in microbial targeting .
Tetrazole and Imidazole Derivatives
- 1-(4-(1H-Tetrazol-1-yl)phenyl)ethanone (): The tetrazole group, a bioisostere for carboxylic acids, confers antioxidant and antidiabetic properties. Its high dipole moment and acidity contrast with the quinazoline ether’s neutral character, influencing solubility and target binding .
- 1-(4-Imidazol-1-yl-phenyl)ethanone (): Imidazole’s aromaticity and metal-coordinating ability (e.g., in cytochrome P450 inhibition) differentiate it from quinazoline derivatives, which lack such coordination sites .
Substituent Variations on the Phenyl Ring
Halogenated Derivatives
- This contrasts with the unsubstituted phenyl ring in the target compound, which may prioritize peripheral activity .
Chalcone Derivatives
- (E)-1-Phenyl-3-(4-(quinazolin-4-ylamino)phenyl)prop-2-en-1-one (): The α,β-unsaturated ketone (chalcone) bridge introduces conjugation, enabling interactions with cellular thiols or nucleophiles. This structural feature is absent in 1-(4-(quinazolin-4-yloxy)phenyl)ethanone, which may limit its redox activity but improve stability .
Functional Group Additions
Sulfonyl and Triazole Groups
- However, these groups add steric bulk, possibly reducing bioavailability compared to the simpler ethanone-quinazoline structure .
Metal Complexes
- APEHQ Metal Complexes (): Ligands like 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), amplifying antifungal activity. The target compound lacks such metal-binding sites, suggesting divergent mechanisms of action .
Key Observations :
- Quinazoline derivatives (e.g., compound 37) exhibit superior antiplasmodial activity compared to quinoline analogs, likely due to enhanced target affinity from nitrogen-rich cores .
- Tetrazole-containing compounds show strong antioxidant activity, attributed to radical scavenging via the tetrazole ring, a feature absent in quinazoline ethers .
- Chalcone derivatives with propenone bridges () demonstrate broader-spectrum bioactivity but lower stability than ethanone-only analogs .
Q & A
Q. What are the established synthetic routes for 1-(4-(Quinazolin-4-yloxy)phenyl)ethanone?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, 4-hydroxyacetophenone can react with a quinazoline derivative (e.g., 4-chloroquinazoline) under reflux conditions in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate. The reaction is monitored via TLC or HPLC, and the product is purified via recrystallization (ethanol/water) or column chromatography . Adjust stoichiometry (1:1.2 molar ratio of hydroxyacetophenone to quinazoline) to optimize yield.
Q. What spectroscopic techniques are recommended for structural validation?
- Methodological Answer :
- NMR : H and C NMR confirm the quinazoline-aryl ether linkage (δ ~6.8–7.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl).
- IR : Detect the ketone carbonyl stretch (~1700 cm) and C-O-C ether linkage (~1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO, expected m/z 281.0926). Cross-reference with analogs in and .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Classify as a combustible liquid (UN1224, Hazard Class 3). Store in airtight containers away from ignition sources at 2–8°C. Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential respiratory irritation. Follow spill protocols for ketones: adsorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Solvent Selection : Use DMF or DMSO to enhance quinazoline reactivity.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Temperature Control : Maintain reflux at 80–100°C to avoid decomposition. Monitor via in-situ FTIR for intermediate formation.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted 4-hydroxyacetophenone or dimerized quinazoline). Adjust reaction time (6–12 hours) based on kinetic studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Assessment : Verify compound purity (>95% via HPLC) to exclude contaminants affecting bioassays .
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ’s triazole-thioether ethanones) to isolate pharmacophoric groups. Use molecular docking to predict binding affinity to targets (e.g., kinase enzymes) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution. The quinazoline ring’s electron-withdrawing effect may polarize the ketone, enhancing nucleophilic attack at the carbonyl .
- MD Simulations : Simulate solvation effects in ethanol/water mixtures to predict recrystallization behavior.
- Retrosynthetic Tools : Use AI-based platforms (e.g., Chematica) to propose alternative routes, such as Suzuki-Miyaura coupling for aryl-ether formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
